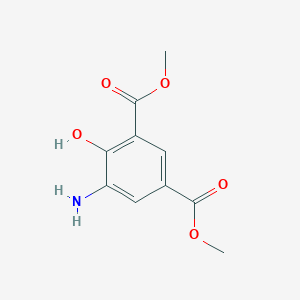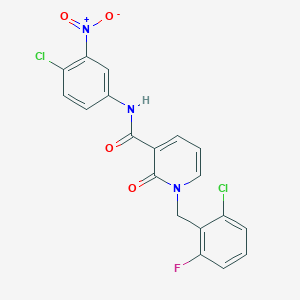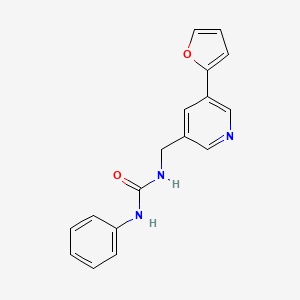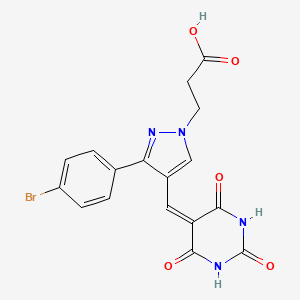
Dimethyl 5-amino-4-hydroxyisophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Dimethyl 5-amino-4-hydroxyisophthalate” is a chemical compound with the molecular formula C10H11NO5 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, a base-catalyzed nucleophilic oxirane ring-opening addition reaction between dimethyl 5-hydroxyisophthalate and allyl glycidyl ether was studied .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The exact structure can be determined using techniques like NMR spectroscopy .
Chemical Reactions Analysis
In the course of developing novel capping ligands with variable steric factors, which will be used as an organic coating for metal oxide nanoparticles, a base-catalyzed nucleophilic oxirane ring-opening addition reaction between dimethyl 5-hydroxyisophthalate and allyl glycidyl ether was studied .
Aplicaciones Científicas De Investigación
Biocatalytic Synthesis in Green Chemistry
Dimethyl 5-amino-4-hydroxyisophthalate has been utilized in the field of green chemistry, particularly in the biocatalytic synthesis of polyethylene glycols (PEGs). Kumar et al. (2004) explored the lipase-catalyzed condensation polymerization of dimethyl 5-hydroxyisophthalate with PEG, demonstrating its potential in creating functionalized amphiphilic copolymers. This method offers a flexible approach to generating a wide array of functionalized copolymers, which would be difficult to control without biocatalytic transformation (Kumar et al., 2004).
Application in Proteinase Assays
The compound has also found application in enzyme assays. Baggett et al. (1985) synthesized amino acid and peptide derivatives of dimethyl 5-aminoisophthalate, which were tested as substrates for plant cysteine proteinases. These derivatives were particularly effective in assays involving papain, ficin, and bromelain, indicating their usefulness in the detection and quantitative assay of these enzymes (Baggett et al., 1985).
Gold(I) Chemistry
In the area of gold chemistry, dimethyl 5-aminoisophthalate was used as a ligand to form model complexes for macrocyclic gold compounds. Wiedemann et al. (2009) utilized this compound in the formation of dinuclear complexes, demonstrating its role in facilitating Au···Au interactions and contributing to the structural characterization of gold compounds (Wiedemann et al., 2009).
Synthesis of Sulfonamide Derivatives
Povarov et al. (2019) focused on synthesizing sulfonamide derivatives of dimethyl 5-amino-2-hydroxy-4,6-dimethylisophthalate. These derivatives have potential as biologically active compounds, highlighting the versatility of this compound in synthesizing novel compounds with potential biological applications (Povarov et al., 2019).
Gas Adsorption in Metal-Organic Frameworks
Ling et al. (2012) explored the use of derivatives of dimethyl 5-aminoisophthalate in the construction of Zn(II) metal-organic frameworks (MOFs). They found that these MOFs displayed enhanced CO2 uptake compared to their counterparts, indicating the potential of dimethyl 5-aminoisophthalate derivatives in developing materials for gas adsorption and storage (Ling et al., 2012).
Safety and Hazards
The safety data sheet for a similar compound, “Dimethyl 5-aminoisophthalate”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .
Direcciones Futuras
In the future, “Dimethyl 5-amino-4-hydroxyisophthalate” and similar compounds could be used in the development of novel capping ligands with variable steric factors, which will be used as an organic coating for metal oxide nanoparticles . This could have applications in a wide variety of non-invasive medical treatment and diagnostic procedures .
Propiedades
IUPAC Name |
dimethyl 5-amino-4-hydroxybenzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-15-9(13)5-3-6(10(14)16-2)8(12)7(11)4-5/h3-4,12H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYVNTDBTBWXJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)N)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392916.png)
![1-(benzo[d]isoxazol-3-yl)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)methanesulfonamide](/img/structure/B2392920.png)
![4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2392921.png)




![N-(3-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2392928.png)
![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline](/img/structure/B2392929.png)

![(2S)-2-[(2-Aminoacetyl)amino]pentanedioic acid;hydrochloride](/img/structure/B2392936.png)


![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate](/img/structure/B2392939.png)